molecular formula C10H9ClN2O2 B12586019 3-(2-Chloro-1H-benzimidazol-4-yl)propanoic acid CAS No. 634590-58-2

3-(2-Chloro-1H-benzimidazol-4-yl)propanoic acid

Cat. No.: B12586019
CAS No.: 634590-58-2
M. Wt: 224.64 g/mol
InChI Key: NMMNRIABYRPQEQ-UHFFFAOYSA-N
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Description

3-(2-Chloro-1H-benzimidazol-4-yl)propanoic acid is a compound belonging to the benzimidazole class of heterocyclic aromatic compounds. Benzimidazoles are characterized by a six-membered benzene ring fused to a five-membered imidazole ring. This structural motif is known for its stability and significant biological activity, making it a valuable scaffold in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chloro-1H-benzimidazol-4-yl)propanoic acid typically involves the condensation of ortho-phenylenediamine with a suitable aldehyde, followed by chlorination and subsequent reaction with a propanoic acid derivative. The reaction conditions often include the use of oxidizing agents such as sodium metabisulphite and solvents like hexane and water for purification .

Industrial Production Methods

Industrial production of benzimidazole derivatives, including this compound, involves large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This may include continuous flow reactors and advanced purification techniques to ensure product purity .

Chemical Reactions Analysis

Types of Reactions

3-(2-Chloro-1H-benzimidazol-4-yl)propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include sodium metabisulphite for oxidation, hydrogen gas for reduction, and various nucleophiles for substitution reactions. The conditions often involve mild temperatures and the use of solvents like DMSO or ethanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized benzimidazole compounds .

Scientific Research Applications

3-(2-Chloro-1H-benzimidazol-4-yl)propanoic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2-Chloro-1H-benzimidazol-4-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The pathways involved often include signal transduction and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-Chloro-1H-benzimidazol-4-yl)propanoic acid is unique due to the presence of the chlorine atom, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for developing new therapeutic agents and studying various biochemical processes .

Properties

CAS No.

634590-58-2

Molecular Formula

C10H9ClN2O2

Molecular Weight

224.64 g/mol

IUPAC Name

3-(2-chloro-1H-benzimidazol-4-yl)propanoic acid

InChI

InChI=1S/C10H9ClN2O2/c11-10-12-7-3-1-2-6(9(7)13-10)4-5-8(14)15/h1-3H,4-5H2,(H,12,13)(H,14,15)

InChI Key

NMMNRIABYRPQEQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1)NC(=N2)Cl)CCC(=O)O

Origin of Product

United States

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